Erythromycin stinoprate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

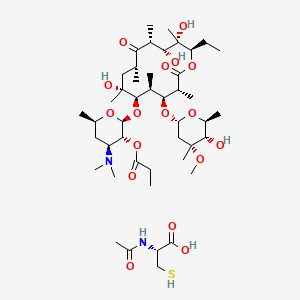

Erythromycin stinoprate, also known as this compound, is a useful research compound. Its molecular formula is C45H80N2O17S and its molecular weight is 953.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis and Metabolic Activation

Erythromycin stinoprate undergoes sequential hydrolysis to release erythromycin propionate and subsequently erythromycin base, the active therapeutic agent.

Key Reactions:

-

Initial Hydrolysis :

Erythromycin stinoprateHydrolysis pH dependent Erythromycin propionate+Stinoprate moiety -

Secondary Hydrolysis :

Erythromycin propionateHepatic Plasma EsterasesErythromycin base+Propionic acid

Pharmacokinetic Parameters:

| Parameter | Low Dose (250 mg) | Middle Dose (500 mg) | High Dose (750 mg) |

|---|---|---|---|

| Cmax (µg/L) | 437.0 ± 295.0 (propionate) | 923.1 ± 217.5 (propionate) | 1336.5 ± 366.0 (propionate) |

| Tmax (h) | 1.9 ± 0.6 | 1.7 ± 0.3 | 1.7 ± 0.3 |

| AUC₀–14 (µg·h/L) | 1840.2 ± 1476.87 | 4542.44 ± 1579.4 | 7481.5 ± 2496.2 |

| T₁/₂ (h) | 2.45 ± 0.9 | 3.1 ± 1.1 | 2.7 ± 0.5 |

Data derived from human trials with 30 healthy volunteers .

Enzymatic Cleavage and Prodrug Design

The stinoprate conjugate leverages 3'-phosphotriester chemistry for controlled release:

-

Mechanism : Intramolecular nucleophilic attack by a vicinal 2'-hydroxyl group destabilizes the phosphotriester bond, yielding cyclic phosphotriester intermediates and erythromycin propionate .

-

Byproducts :

Stability Considerations:

-

pH Sensitivity : Cleavage accelerates in acidic environments (e.g., stomach), but the prodrug is stabilized by polyethylene glycol (PEG) conjugation in some formulations .

-

Enzyme Specificity : Esterases and peptidases in plasma/liver drive hydrolysis, avoiding premature degradation in the gastrointestinal tract .

Molecular Features:

-

Formula : C₄₅H₈₀N₂O₁₇S (combining erythromycin propionate and stinoprate) .

-

Critical Functional Groups :

Degradation Pathways:

| Pathway | Conditions | Products |

|---|---|---|

| Oxidative | Strong oxidizers | Sulfoxides, sulfones |

| Thermal >60°C | Isomerization, decomposition | |

| Photolytic UV exposure | Epimerization, loss of activity |

Predicted based on analogs and functional group reactivity .

Comparative Reactivity with Erythromycin Analogs

| Property | This compound | Erythromycin Base | Erythromycin Estolate |

|---|---|---|---|

| Solubility | High (due to PEG conjugates) | Low | Moderate |

| T₁/₂ (h) | 2.2–3.1 | 1.5–3.0 | 4.0–6.0 |

| Metabolic Pathway | Hydrolysis → Propionate | Direct CYP3A4 metabolism | Hepatic esterase cleavage |

Data synthesized from pharmacokinetic studies and prodrug patents .

Clinical Implications of Reactivity

Eigenschaften

CAS-Nummer |

84252-03-9 |

|---|---|

Molekularformel |

C45H80N2O17S |

Molekulargewicht |

953.2 g/mol |

IUPAC-Name |

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate |

InChI |

InChI=1S/C40H71NO14.C5H9NO3S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-3(7)6-4(2-10)5(8)9/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;4,10H,2H2,1H3,(H,6,7)(H,8,9)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;4-/m10/s1 |

InChI-Schlüssel |

HXKNXCFNAJGZCM-PWOIWMLJSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O |

Isomerische SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CS)C(=O)O |

Kanonische SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O |

Synonyme |

EPAC erythromycin propionate-N-acetylcysteinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.